molecular formula C11H15BrClN B2878518 1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride CAS No. 2445790-67-8

1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride

Cat. No. B2878518
CAS RN: 2445790-67-8
M. Wt: 276.6
InChI Key: MAIWABXXECRCLL-UHFFFAOYSA-N
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Description

The compound “1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride” has a CAS Number of 2445790-67-8 . It is also known by its IUPAC name, 1-(3-bromo-2-methylbenzyl)cyclopropan-1-amine hydrochloride . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrN.ClH/c1-8-9(3-2-4-10(8)12)7-11(13)5-6-11;/h2-4H,5-7,13H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Compounds with structures similar to "1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine; hydrochloride" have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, which share a related structural motif, exhibited significant antibacterial activity and cytotoxicity against various strains and cancer cell lines, respectively (Noolvi et al., 2014).

Cyclopropane-containing Compounds in Drug Design

The versatility of cyclopropane-containing compounds in drug design is notable. A study detailing the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates, which are valuable dipeptide mimics and templates for drug discovery, underscores the utility of cyclopropane motifs in medicinal chemistry. These compounds show a wide variability in substituents, highlighting the potential for cyclopropane-containing compounds to serve as versatile scaffolds in drug development (Limbach et al., 2009).

Chemical Synthesis and Transformations

Research into the chemical transformations of cyclopropane derivatives provides insights into synthetic routes and potential applications of such compounds. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a critical reaction for the synthesis of various pharmacologically active compounds. This methodology has been applied to the enantioselective synthesis of inhibitors targeting serotonin/norepinephrine reuptake, showcasing the compound's utility in synthesizing neuroactive agents (Lifchits & Charette, 2008).

properties

IUPAC Name

1-[(3-bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8-9(3-2-4-10(8)12)7-11(13)5-6-11;/h2-4H,5-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWABXXECRCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride

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